2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide

Kinase inhibitor design HPK1 X-ray crystallography

Researchers needing a metabolically stable kinase hinge-binding probe often face supply inconsistency with single-source analogs. This compound solves both challenges: a quaternary α-methyl group eliminates α-proton acidity for enhanced metabolic stability (as utilized in AbbVie calpain inhibitor series), and an unsubstituted N1-pyrazole preserves full N2 hydrogen-bond acceptor competence for kinase hinge-region interactions. Multi-supplier availability (97-98% purity) ensures procurement security.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
Cat. No. B13634867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCC(CCN1C=CC=N1)(C(=O)N)NC2CC2
InChIInChI=1S/C11H18N4O/c1-11(10(12)16,14-9-3-4-9)5-8-15-7-2-6-13-15/h2,6-7,9,14H,3-5,8H2,1H3,(H2,12,16)
InChIKeyKDFFLBYMVNCANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide: Chemical Identity, Structural Class, and Research Procurement Profile


2-(Cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide (CAS 1249263-78-2) is a synthetic small-molecule organic compound belonging to the cyclopropylamino-butanamide class . It features a quaternary carbon center substituted with a cyclopropylamino group, a methyl group, a primary amide, and an N-alkylated pyrazole ring connected via a two-carbon ethylene linker . Its molecular formula is C₁₁H₁₈N₄O with a molecular weight of 222.29 g/mol . The compound is commercially available from several specialty chemical suppliers at purities of 97–98% and is explicitly marketed for research and further manufacturing use only . Database predictions associate this scaffold with potential multi-target pharmacological profiles, including kinase inhibition, epigenetic modulation, and nuclear receptor activity [1].

1 Unsubstituted N1-pyrazole scaffold for kinase hinge-binding interaction studies.
2 Predicted multi-target computational profile (kinase, epigenetic, nuclear receptor).
3 Multi-supplier research reagent with defined purity, supporting SAR and scale-up.

Critical Structural Differentiators of 2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide That Prevent Simple Analog Interchange


Within the cyclopropylamino-butanamide series, small structural variations produce large functional consequences that preclude generic substitution. The target compound uniquely combines an unsubstituted N1-pyrazole at the 4-position with a quaternary α-carbon bearing both a methyl group and a cyclopropylamino substituent — a pattern absent from all commonly listed analogs . Methyl-substituted pyrazole regioisomers (3-methyl, 4-methyl, 5-methyl) exhibit altered hydrogen-bonding geometry and steric profiles compared to the unsubstituted pyrazole, directly impacting target recognition as demonstrated in HPK1 co-crystal structures where pyrazole N2 hydrogen-bonding to Gly24 is essential [1]. The quaternary α-methyl group restricts conformational freedom and eliminates α-proton acidity, differentiating the compound from des-methyl analogs in both metabolic stability and molecular recognition. Furthermore, heterocycle replacement — pyrazole versus imidazole or triazole — alters both the hydrogen-bond acceptor/donor pattern and the predicted target profile, as evidenced by DrugMapper predictions spanning kinase, epigenetic, and nuclear receptor targets for this specific scaffold [2].

Pyrazole regioisomer mismatch
Methyl-substituted pyrazoles (3-Me, 5-Me) sterically shield the N2 hydrogen-bond acceptor; 4-Me alters ring electronics, potentially disrupting hinge-binding geometry critical for target recognition.
Quaternary α-methyl absence
Des-methyl analogs retain an α-proton susceptible to metabolic oxidation and racemization, which may shift metabolic stability and conformational profiles away from the target compound.
Linker length reduction
Propanamide-series analogs with a one-carbon methylene linker restrict heterocycle reach into binding pockets, may alter required spatial positioning for hinge-region hydrogen bonds.

Quantitative Differentiation Evidence for 2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide Versus Structural Analogs


Unsubstituted N1-Pyrazole Hydrogen-Bond Competence: Structural Evidence from the HPK1 Kinase Inhibitor Series

In the HPK1 kinase inhibitor series, the pyrazole N2 nitrogen forms a critical hydrogen bond with the backbone NH of Gly24 in the kinase hinge region — an interaction confirmed by X-ray co-crystal structures of the cyclopropyl amide core scaffold [1]. An unsubstituted pyrazole (as in the target compound) retains full H-bond acceptor competence at N2. In contrast, 3-methyl and 5-methyl pyrazole regioisomers introduce steric hindrance adjacent to this H-bonding nitrogen, potentially weakening or disrupting the Gly24 interaction. The 4-methyl isomer preserves N2 accessibility but alters the electronic environment of the pyrazole ring, which can modulate H-bond strength and affect kinase selectivity [1]. This structural insight provides a rational basis for selecting the unsubstituted pyrazole variant when hinge-binding interactions must be preserved.

Hinge H-Bond Geometry
Method context
Unsubstituted N1-pyrazole retains full N2 H-bond access; 3-Me and 5-Me regioisomers introduce adjacent steric hindrance.
Preserves kinase hinge-region interaction (Gly24).
X-ray co-crystal of cyclopropyl amide core in HPK1.
Kinase inhibitor design HPK1 X-ray crystallography structure-based drug design

Predicted Multi-Target Pharmacological Fingerprint: DrugMapper Target Profiling Distinguishes This Scaffold from Heterocycle-Substituted Analogs

The DrugMapper computational target prediction platform, which uses a ligand-based inverse docking approach, returned a distinct predicted target profile for the 2-(cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide scaffold encompassing melanoma, tuberculosis, bone neoplasms, HIV infections, castration-resistant prostate cancer, rheumatoid arthritis, osteoarthritis, dysmenorrhea, and ankylosing spondylitis [1]. This predicted polypharmacology profile reflects the specific combination of the unsubstituted pyrazole, quaternary α-methyl, and cyclopropylamino groups. Notably, closely related heterocycle-substituted analogs (e.g., imidazole- and triazole-containing butanamides) are expected to yield distinct prediction profiles due to altered hydrogen-bonding patterns and molecular recognition features, as the DrugMapper algorithm is sensitive to heterocycle identity. While these are computational predictions requiring experimental validation, they provide a quantifiable differentiation at the in silico screening level for users prioritizing specific disease-relevant target panels.

Predicted Target Profile
Class-level
DrugMapper predicts melanoma, TB, bone neoplasms, HIV, prostate cancer, rheumatoid arthritis associations for this scaffold; imidazole/triazole analogs expected to yield distinct profiles.
Supports multi-target screening compound selection.
In silico only; no experimental validation data available.
Computational target prediction Drug repurposing polypharmacology

Ethylene-Linker Spacing Differentiates Butanamide from Propanamide Series: Impact on Binding Pocket Reach and Conformational Flexibility

The target compound employs a butanamide backbone with a two-carbon ethylene linker between the quaternary α-carbon and the pyrazole N1 position. In contrast, propanamide-series analogs such as 2-(cyclopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanamide and 2-(cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide employ a one-carbon methylene linker . This single-carbon difference in linker length alters the reach of the pyrazole moiety into binding pockets and affects the number of rotatable bonds — 6 for the target butanamide versus fewer for propanamide analogs . In the context of HPK1 kinase inhibitor optimization, the ethylene linker is critical for positioning the pyrazole at the appropriate distance to form the Gly24 backbone hydrogen bond, a spatial requirement documented in the X-ray co-crystal structures of the cyclopropyl amide series [1]. Selection of the butanamide scaffold over the propanamide scaffold is therefore dictated by the spatial requirements of the target binding pocket.

Linker Length Impact
Reported
Ethylene linker (2 C) vs. propanamide methylene (1 C); 6 rotatable bonds vs. ~5; LogP ~0.27 for target.
Enables deeper pocket reach for hinge binding.
HPK1 co-crystal confirms spatial requirement.
Medicinal chemistry Linker optimization SAR

Verified Commercial Purity Grades Enable Immediate Procurement: 97–98% HPLC Purity Across Multiple Independent Suppliers

The target compound is available at verified purity grades of 97% (AKSci, Lot-specific QA, CAS 1249263-78-2) and 98% (ChemScene, Cat. No. CS-0292437; CymitQuimica/Fluorochem, Ref. 10-F705658) from multiple independent suppliers, each providing batch-level quality assurance documentation. This multi-supplier availability at defined purity grades contrasts with less widely stocked analogs such as 4-(4-chloro-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide (CAS 1340076-49-4), which is listed at 95% purity from a single supplier (Enamine) at a price of $930 per 0.1 g [1]. For procurement professionals, the availability of the target compound from at least three independent sources at ≥97% purity reduces single-supplier risk and provides competitive pricing options that are unavailable for more specialized, single-source analogs.

Supplier & Purity
Head-to-head
3 independent suppliers at 97–98% purity; chloro analog: single supplier, 95% purity, high cost.
Reduced single-supplier risk, batch-level QA.
Catalog data 2024–2025; research use only.
Chemical procurement Quality assurance research reagent sourcing

Quaternary α-Methyl Substitution: Metabolic and Conformational Differentiation from Des-Methyl Analogs in Calpain and Kinase Inhibitor Series

The quaternary α-methyl group on the target compound creates a fully substituted carbon center that eliminates α-proton acidity and restricts backbone conformational freedom. This structural feature is absent in des-methyl analogs such as 2-(cyclopropylamino)-4-(1H-pyrazol-1-yl)butanamide and 4-(4-chloro-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide, which retain an α-proton susceptible to metabolic oxidation or racemization if chiral [1]. In the broader carboxamide calpain inhibitor series (AbbVie patent family, including EP 2834230 A1 and JP2016065071A), quaternary α-substitution is a recurrent motif associated with improved metabolic stability [2][3]. While no direct head-to-head metabolic stability data (e.g., intrinsic clearance in liver microsomes) for this specific compound versus a des-methyl analog has been published, the class-level SAR from calpain and kinase inhibitor programs supports the generalization that quaternary α-carbon substitution confers resistance to metabolic α-oxidation and limits CYP-mediated clearance pathways [2].

Metabolic Stability SAR
Class-level
Quaternary α-methyl eliminates α-proton; des-methyl analogs retain oxidizable proton. Class-level SAR from calpain inhibitor patents suggests improved metabolic stability.
Expected higher metabolic resistance (verify experimentally).
No direct microsomal stability data published for this pair.
Metabolic stability conformational restriction calpain inhibition

High-Value Research and Industrial Application Scenarios for 2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide


Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs Targeting Hinge-Region Hydrogen Bonding

The unsubstituted N1-pyrazole of this compound preserves full N2 hydrogen-bond acceptor competence for kinase hinge-region interactions, as demonstrated in HPK1 co-crystal structures where the pyrazole moiety of the cyclopropyl amide core forms a critical H-bond with Gly24 [1]. Researchers pursuing fragment-based drug discovery or scaffold-hopping campaigns against kinases with hinge-region glycine or other H-bond-donor residues should prioritize this compound over 3-methyl or 5-methyl pyrazole regioisomers, where steric shielding adjacent to N2 may interfere with this key interaction. The ethylene linker provides appropriate spacing for hinge binding, making this scaffold suitable for initial SAR exploration and subsequent optimization of selectivity and pharmacokinetic properties.

Computational Multi-Target Screening and Phenotypic Assay Probe Selection Across Oncology, Inflammation, and Infectious Disease

DrugMapper inverse docking predicts this scaffold to engage targets relevant to melanoma, castration-resistant prostate cancer, rheumatoid arthritis, osteoarthritis, tuberculosis, and HIV [2]. This predicted polypharmacology profile differentiates the pyrazole-containing scaffold from imidazole and triazole analogs, which are expected to exhibit distinct target prediction profiles. Researchers designing phenotypic screening cascades or computational drug repurposing pipelines can use this compound as a probe to experimentally validate predicted target engagement across multiple disease-relevant pathways before committing to a specific therapeutic indication.

Lead Optimization of Calpain Inhibitors Requiring Quaternary α-Carbon Metabolic Stability

The quaternary α-methyl substitution eliminates α-proton acidity, a structural feature prominently utilized in the AbbVie carboxamide calpain inhibitor series (EP 2834230 A1, JP2016065071A) to confer metabolic stability [3][4]. For medicinal chemistry programs targeting calpain-mediated pathologies — including neurodegeneration, cataract, restenosis, and muscular disorders — this compound provides a metabolically stable starting scaffold that des-methyl analogs (bearing an oxidizable α-proton) cannot offer. Researchers should verify microsomal stability experimentally, but the class-level SAR strongly favors quaternary α-substituted carboxamides for programs transitioning from in vitro to in vivo efficacy models.

Multi-Supplier Research Reagent Procurement for Reproducible SAR and Large-Scale Synthesis Programs

With verified availability at 97–98% purity from at least three independent suppliers (AKSci, ChemScene, CymitQuimica/Fluorochem) , this compound offers procurement security superior to single-source analogs such as the 4-chloro-pyrazole variant (single supplier, 95% purity, $930/0.1 g) [5]. Research programs requiring reproducible SAR studies, multi-gram scale-up, or long-term supply continuity should prioritize this compound over less accessible analogs to avoid single-supplier disruptions, batch variability, and prohibitive per-gram costs. The non-hazardous transport classification further simplifies international procurement logistics.

Application
Selection Property
Validation Focus
Kinase hinge-binding fragment/scaffold-hopping
Unsubstituted pyrazole preserves N2 hydrogen-bond competence
Confirm hinge-region interaction (e.g., Gly24) and selectivity profile
Computational multi-target / phenotypic probe selection
Distinct predicted polypharmacology versus imidazole/triazole analogs
Experimentally validate target engagement across disease-relevant panels
Calpain inhibitor lead optimization (metabolic stability)
Quaternary α-methyl avoids α-proton-mediated oxidation
Assess intrinsic clearance in liver microsomes; compare des-methyl analogs
Multi-supplier research reagent procurement
Defined purity grade, ≥3 independent sources, non-hazardous transport
Verify batch QC documentation and supply continuity; avoid single-source risk
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